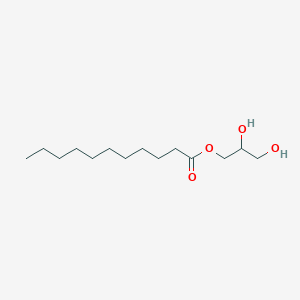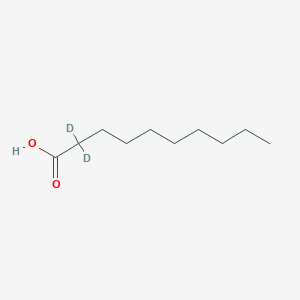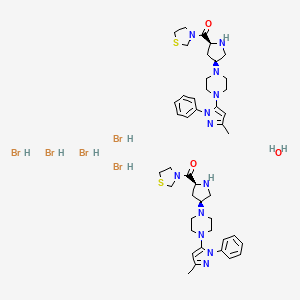
Undecanoic acid, 2,3-dihydroxypropyl ester
Vue d'ensemble
Description
Undecanoic acid, 2,3-dihydroxypropyl ester, also known as 1-Undecanoyl-rac-glycerol, is the 2,3-dihydroxypropyl ester of undecanoic acid . Undecanoic acid is a medium chain free fatty acid . It has a molecular formula of C14H28O4 and a molecular weight of 260.37 .
Chemical Reactions Analysis
Esters, including this compound, typically undergo a reaction called hydrolysis, which is the breaking of the ester bond by water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Applications De Recherche Scientifique
Biotechnological Production and Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass : Lactic acid derivatives, including various esters, are produced via biotechnological routes using biomass. These derivatives are pivotal for synthesizing biodegradable polymers and chemicals like pyruvic acid, acrylic acid, and lactate ester, highlighting a green chemistry approach for future applications (Gao, Ma, & Xu, 2011).
Chemical Synthesis and Industrial Applications
Alkoxycarbonylation of Unsaturated Phytogenic Substrates : The alkoxycarbonylation process, including the synthesis of esters from unsaturated acids and their derivatives, demonstrates the use of alternative feedstocks to solve chemical industry problems, offering resource-saving, waste minimization, and environmental benefits. This review emphasizes the potential for new industrial processes to obtain advanced chemical products, including polymers, from phytogenic substrates (Sevostyanova & Batashev, 2023).
Analysis and Biological Activities of Esters
Phthalate Sample Preparation and Analysis in Food Packaging : This review provides an overview of phthalate esters in food processing and packaging, presenting novel research articles and summarizing methods of sample preparation/extraction and analysis. The advancements in detecting phthalate esters highlight their significance in ensuring food safety (Harunarashid, Lim, & Harunsani, 2017).
Chemistry and Biological Activities of Caffeic Acid Derivatives : Caffeic acid derivatives, including esters, exhibit a broad range of biological activities. This review covers the structural classification, resources, and biological activities of these compounds, suggesting their potential for new drug discoveries (Jiang et al., 2005).
Fatty Acid Esters of 3-Monochloropropanediol : A review on 3-MCPD esters, a group of processing-induced chemical toxicants found in foods, including refined oils and infant formula. The review summarizes research on these esters, highlighting food safety concerns and the need for further understanding (Gao, Li, Huang, & Yu, 2019).
Safety and Hazards
Undecanoic acid, 2,3-dihydroxypropyl ester, should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of skin contact, wash off immediately with plenty of water . If swallowed, drink plenty of water and seek medical attention if symptoms occur .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl undecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPAWKRVXYLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439326 | |
| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64633-19-8 | |
| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

